3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one
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Overview
Description
3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one is a spirocyclic compound characterized by a unique structure where a pentafluorophenyl group is attached to a spiro[3.3]heptan-1-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one typically involves the cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst. This reaction is promoted by visible-light-induced photosensitization, leading to the formation of the spirocyclic framework under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the pentafluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic frameworks.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pentafluorophenyl group enhances the compound’s binding affinity and specificity, while the spirocyclic core provides structural rigidity. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3,4,5,6-pentafluorophenyl)spiro[2.3]heptan-1-one
- 3-(2,3,4,5,6-pentafluorophenyl)spiro[4.3]heptan-1-one
- 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.4]heptan-1-one
Uniqueness
3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one is unique due to its specific spirocyclic structure and the presence of the pentafluorophenyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
2763750-45-2 |
---|---|
Molecular Formula |
C13H9F5O |
Molecular Weight |
276.2 |
Purity |
95 |
Origin of Product |
United States |
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